REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1I.C([Mg]Cl)(C)C.[Br:14][C:15]1[C:16]([F:23])=[C:17]([CH:20]=[CH:21][CH:22]=1)[CH:18]=[O:19]>O1CCCC1>[Br:14][C:15]1[C:16]([F:23])=[C:17]([CH:18]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[Cl:1])[OH:19])[CH:20]=[CH:21][CH:22]=1
|
Name
|
|
Quantity
|
7.05 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)I
|
Name
|
|
Quantity
|
17.24 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=O)C=CC1)F
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated aqueous NH4Cl
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
rinsed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=CC1)C(O)C1=C(C=CC=C1)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |